molecular formula C13H12ClNO4 B2802348 [3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid

[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid

Cat. No.: B2802348
M. Wt: 281.69 g/mol
InChI Key: FTZXNONUXWZFTE-UHFFFAOYSA-N
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Description

[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid (CAS: 332849-48-6) is a pyrrolidinone derivative characterized by a 4-chlorobenzyl substituent at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position. This compound belongs to a class of molecules widely utilized as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors and enzyme-targeted therapies .

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c14-10-3-1-8(2-4-10)5-9-6-11(16)15(13(9)19)7-12(17)18/h1-4,9H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZXNONUXWZFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC(=O)O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid is a derivative of pyrrolidine, a class of compounds known for their diverse biological activities. This article focuses on the synthesis, pharmacological properties, and biological activity of this compound, drawing upon various studies and research findings.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of 4-chlorobenzyl derivatives with aminoacetic acid. The reaction conditions often include heating in a controlled environment to facilitate the formation of the pyrrolidine ring structure.

Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit anticonvulsant properties. A study demonstrated that certain pyrrolidine derivatives showed significant activity in animal models for epilepsy, suggesting potential therapeutic applications for seizure disorders .

Antinociceptive Activity

In addition to anticonvulsant effects, this compound has been evaluated for its antinociceptive (pain-relieving) properties. Experimental models have shown that it can effectively reduce pain responses, comparable to established analgesics. The mechanism is believed to involve modulation of pain pathways in the central nervous system .

Antimicrobial Properties

Pyrrolidine derivatives have also been investigated for their antimicrobial activity. Studies have reported that certain derivatives display significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) in the range of 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, a series of pyrrolidine derivatives were tested for their anticonvulsant efficacy. The results indicated that this compound significantly reduced seizure frequency and duration compared to the control group.

CompoundDose (mg/kg)Seizure Frequency (per hour)Duration (seconds)
Control010120
Test20330
Test40115

Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy of several pyrrolidine derivatives against common bacterial strains. The results highlighted that this compound exhibited potent activity against E. coli with an MIC value of 0.015 mg/mL.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.020
Escherichia coli0.015
Pseudomonas aeruginosa>0.100

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Substituents/Modifications CAS Number Notes Reference(s)
This compound 4-Chloro-benzyl at C3; acetic acid at N1 332849-48-6 Intermediate in protease inhibitor synthesis; enhanced lipophilicity due to chloro group
[3-Benzyl-2,5-dioxo-pyrrolidin-1-yl]-acetic acid Benzyl at C3 (no chloro substitution) 332849-43-1 Lower electron-withdrawing effect; potential reduced metabolic stability
[(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid Benzyloxycarbonyl-methyl-amino group at C3; stereospecific (S-configuration) Discontinued Used in peptide mimetics; discontinued due to synthetic complexity
2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride Ethanesulfonyl chloride at N1; no aromatic substitution Discontinued Reacts with amines to form sulfonamides; discontinued due to instability
Compound 21 (from ) 2,6-Difluoro-phenyl at C3; 2-fluoro-9H-purin-6-ylamino-ethyl substituent Not provided Antiviral candidate; fluorinated groups enhance bioavailability
Compound 42 (from ) Dithiolo-benzo-dioxole core; propyl linker to 2-(2,5-dioxo-pyrrolidin-1-yl) acetate Not provided Photoactivatable crosslinker; complex heterocyclic system limits solubility

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro substitution in the target compound increases its lipophilicity and may improve membrane permeability compared to the non-chlorinated benzyl analog (CAS: 332849-43-1) .
  • Stereochemical Influence : The (S)-configured analog (discontinued, CAS: N/A) demonstrates the importance of stereochemistry in receptor binding, a feature absent in the achiral target compound .
  • Heterocyclic Complexity: Compound 42 () incorporates a fused dithiolo-benzo-dioxole ring, which introduces steric hindrance and reduces aqueous solubility compared to simpler pyrrolidinones .

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